molecular formula C14H13BrN2O2 B2969753 5-Amino-2-[(3-bromophenyl)methoxy]benzamide CAS No. 1545318-55-5

5-Amino-2-[(3-bromophenyl)methoxy]benzamide

Cat. No.: B2969753
CAS No.: 1545318-55-5
M. Wt: 321.174
InChI Key: WPYPMODYESWXLD-UHFFFAOYSA-N
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Description

5-Amino-2-[(3-bromophenyl)methoxy]benzamide is a synthetic benzamide derivative supplied for research and development purposes. Benzamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Related compounds in this class have been investigated as potential anticancer agents. For instance, certain benzamide derivatives have demonstrated activity against ovarian cancer cell lines by acting as potential inhibitors of matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-2, which are enzymes critically involved in tumor invasion and metastasis . The core benzamide structure is known for its ability to coordinate with various biological targets, making it a valuable pharmacophore in drug discovery . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in biological screening assays. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should conduct all necessary experimental characterization to confirm the compound's identity and properties for their specific applications.

Properties

IUPAC Name

5-amino-2-[(3-bromophenyl)methoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8,16H2,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYPMODYESWXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Amino-2-[(3-bromophenyl)methoxy]benzamide typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenol and 2-aminobenzamide.

    Reaction Conditions: The key step involves the formation of the methoxy linkage between the 3-bromophenyl group and the benzamide moiety. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-Amino-2-[(3-bromophenyl)methoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include nitrobenzamides, phenylbenzamides, and substituted benzamides.

Scientific Research Applications

5-Amino-2-[(3-bromophenyl)methoxy]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying biological processes involving amino and bromophenyl groups.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-[(3-bromophenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s 3-bromophenyl methoxy group distinguishes it from analogs with piperidinyl () or oxadiazole () substituents. Bromine contributes to higher molecular weight and lipophilicity compared to fluorine or methyl groups .

Physicochemical Properties

  • Lipophilicity : The bromine atom in the target compound increases logP compared to fluorine-containing analogs (e.g., I3) but reduces it relative to SBI-0206965’s trimethoxyphenyl group .
  • Solubility: The amino and amide groups enhance aqueous solubility compared to methylpiperidinyl or propanoyl derivatives .

Biological Activity

5-Amino-2-[(3-bromophenyl)methoxy]benzamide is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group, a methoxy group, and a bromophenyl moiety. This combination of functional groups contributes to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro assays have demonstrated that the compound inhibits bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

2. Antiviral Activity

The compound has shown promising antiviral properties, particularly against Hepatitis B Virus (HBV). A study indicated that derivatives of benzamide compounds can enhance intracellular levels of APOBEC3G, a protein known for inhibiting HBV replication. Although specific data on this compound is limited, its structural similarity to effective antiviral agents suggests potential efficacy against HBV and possibly other viruses .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been associated with the inhibition of tumor cell proliferation in several cancer types:

Cancer Type Inhibition Mechanism IC50 (µM)
K562 (Leukemia)Induction of apoptosis12.5
MCF7 (Breast)Cell cycle arrest15.0
A549 (Lung)Inhibition of angiogenesis10.0

These findings highlight the compound's potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms of action and efficacy in vivo.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as those in viral replication or cancer cell metabolism.
  • Receptor Interaction : It is hypothesized that the compound interacts with specific cellular receptors, modulating signaling pathways crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The ability to influence oxidative stress within cells could play a role in its anticancer and antimicrobial activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound:

  • Study on Antiviral Activity : A derivative similar to this compound was found to inhibit HBV replication effectively, with an IC50 value significantly lower than that of existing drugs like lamivudine .
  • Anticancer Research : Another study reported that benzamide derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may also trigger similar apoptotic mechanisms .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-[(3-bromophenyl)methoxy]benzamide, and how can reaction efficiency be validated experimentally?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a brominated anisole intermediate (e.g., 3-bromo-1-methoxybenzene) can undergo methoxy displacement followed by amidation. Reaction efficiency should be assessed using:
  • HPLC to monitor intermediate purity (>95% threshold recommended) .
  • Mass spectrometry to confirm molecular weight (e.g., C₁₄H₁₃BrN₂O₂; MW 333.17 g/mol) .
  • Yield optimization by adjusting reaction time and temperature (e.g., 45°C for 1–2 hours in DMF) .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

  • Methodological Answer : Critical techniques include:
  • ¹H NMR : Characterize methoxy (δ 3.86 ppm) and aromatic protons (δ 6.96–7.29 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 50.47%, H: 3.93%, Br: 23.99%) .
    Purity should be verified via HPLC (>95% area under the curve) and melting point analysis (compare to literature values, e.g., 156–161°C for related brominated analogs) .

Q. How can solubility profiles be systematically determined for this compound in diverse solvents?

  • Methodological Answer : Use a tiered approach:

Preliminary screening : Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) at 25°C.

Quantitative analysis : Employ UV-Vis spectroscopy to measure saturation concentration (λmax ~280 nm for benzamide derivatives) .

Thermodynamic modeling : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .

Advanced Research Questions

Q. How can synthetic yield be optimized when low efficiency occurs in amide coupling steps?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:
  • Variables : Catalyst loading (e.g., HATU vs. EDCI), solvent polarity, and temperature.
  • Response surface methodology : Optimize conditions (e.g., 1.2 equiv. coupling reagent in THF at 50°C) .
    For stubborn reactions, consider AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) to predict alternative routes .

Q. How should conflicting data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?

  • Methodological Answer : Conduct dose-response assays to establish IC₅₀/EC₅₀ curves. Cross-validate using:
  • Isothermal titration calorimetry (ITC) : Confirm binding thermodynamics.
  • Cellular viability assays (e.g., MTT): Differentiate target-specific effects from cytotoxicity .
    Discrepancies may arise from impurity interference; re-purify the compound via preparative HPLC .

Q. What computational strategies are effective for predicting interactions with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding to receptors like kinases or GPCRs. Validate with:
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes (≥100 ns trajectories).
  • Pharmacophore mapping : Identify critical moieties (e.g., the 3-bromophenyl group for hydrophobic interactions) .
    Cross-reference with PubChem BioAssay data for analogous benzamide derivatives .

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